Anti-Inflammatory Activity: Superior Potency of 6-Bromoisatin vs. Non-Brominated Isatin
6-Bromoisatin demonstrates significantly enhanced anti-inflammatory activity compared to the non-brominated parent compound, isatin. In a head-to-head assay measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, 6-bromoisatin exhibited an IC50 of 43.03 μg/mL, whereas non-brominated isatin was markedly less potent with an IC50 of ~339.8 μM [1]. This difference highlights the critical role of bromination in enhancing activity.
| Evidence Dimension | Inhibition of Nitric Oxide (NO) Production (Anti-inflammatory Activity) |
|---|---|
| Target Compound Data | IC50 = 43.03 μg/mL |
| Comparator Or Baseline | Non-Brominated Isatin: IC50 = ~339.8 μM |
| Quantified Difference | 6-Bromoisatin is approximately 7.9 times more potent on a μg/mL basis (or a comparable increase on a molar basis). |
| Conditions | LPS-stimulated RAW264.7 mouse macrophage cell line |
Why This Matters
For researchers investigating anti-inflammatory pathways, the enhanced potency of 6-bromoisatin over isatin reduces the required compound amount and ensures robust activity, making it a superior choice for in vitro and in vivo models.
- [1] Ahmad, T. B., Rudd, D., Smith, J., Kotiw, M., & Benkendorff, K. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. View Source
